molecular formula C17H14Cl2N2O2 B5022294 1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5022294
M. Wt: 349.2 g/mol
InChI Key: WKJMGIQWSDKLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, also known as CCG-63802, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a pyrazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects. In

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are important for cell growth and survival. One of these pathways is the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. This compound has been shown to inhibit the activity of β-catenin, which is a key component of this pathway. In addition, this compound has been shown to inhibit the activity of several enzymes that are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit angiogenesis, which is important for the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is that it is commercially available and relatively easy to synthesize. In addition, it has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another area of research is to investigate its potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, research could focus on developing new synthetic methods for this compound that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-chlorobenzoyl hydrazine with 4-chlorophenylacetic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 3-methyl-2-pyrazolin-5-one to yield the final product. The synthesis of this compound has been reported in several scientific journals, and the compound is commercially available for research purposes.

Scientific Research Applications

1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and angiogenesis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels form and is important for the growth and spread of cancer.

properties

IUPAC Name

(4-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-11-10-17(23,13-4-8-15(19)9-5-13)21(20-11)16(22)12-2-6-14(18)7-3-12/h2-9,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJMGIQWSDKLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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